molecular formula C20H21N3O2S B3446333 3-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]-6-phenylthieno[2,3-d]pyrimidin-4-one

3-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]-6-phenylthieno[2,3-d]pyrimidin-4-one

Cat. No.: B3446333
M. Wt: 367.5 g/mol
InChI Key: KKTTUUAMAWNCJP-UHFFFAOYSA-N
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Description

3-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]-6-phenylthieno[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, a phenyl group, and a 4-methylpiperidin-1-yl substituent

Properties

IUPAC Name

3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-6-phenylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-14-7-9-22(10-8-14)18(24)12-23-13-21-19-16(20(23)25)11-17(26-19)15-5-3-2-4-6-15/h2-6,11,13-14H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTTUUAMAWNCJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)C=C(S3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]-6-phenylthieno[2,3-d]pyrimidin-4-one typically involves multiple steps. One common method starts with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the phenyl group and the 4-methylpiperidin-1-yl substituent. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]-6-phenylthieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown promise in biological studies, particularly in the investigation of cellular processes and molecular interactions.

    Medicine: It has potential therapeutic applications, including as a candidate for drug development targeting specific diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]-6-phenylthieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylpiperidin-1-yl)aniline: A related compound with a similar piperidine structure.

    N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride: Another compound with a pyrimidine core and piperidine substituent.

    3-((3S,4R)-4-Methyl-3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile: A compound with a similar pyrimidine structure and piperidine group.

Uniqueness

3-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]-6-phenylthieno[2,3-d]pyrimidin-4-one stands out due to its unique combination of a thieno[2,3-d]pyrimidine core, phenyl group, and 4-methylpiperidin-1-yl substituent

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]-6-phenylthieno[2,3-d]pyrimidin-4-one
Reactant of Route 2
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3-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]-6-phenylthieno[2,3-d]pyrimidin-4-one

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